molecular formula C12H26S B12641259 5-Ethyldecane-5-thiol CAS No. 80867-37-4

5-Ethyldecane-5-thiol

Cat. No.: B12641259
CAS No.: 80867-37-4
M. Wt: 202.40 g/mol
InChI Key: ZRHZLIPVCIQJNE-UHFFFAOYSA-N
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Description

5-Ethyldecane-5-thiol is an organic compound with the molecular formula C12H26S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group attached to a carbon atom. Thiols are known for their strong and often unpleasant odors, which are reminiscent of garlic or rotten eggs. This compound is used in various chemical reactions and has applications in different fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyldecane-5-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an alkyl halide. This method relies on the high nucleophilicity of sulfur to form the thiol group. Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with alkyl halides to produce alkylisothiouronium salts. These salts are then hydrolyzed to yield the desired thiol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory methods. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often optimize reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Ethyldecane-5-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides. This reaction typically involves oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another group in a molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Alkyl halides, thiourea.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Alkyl thiols.

Scientific Research Applications

5-Ethyldecane-5-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyldecane-5-thiol involves its thiol group, which can participate in various chemical reactions. The sulfur atom in the thiol group is nucleophilic, meaning it can donate electrons to form bonds with electrophilic (electron-deficient) atoms. This property allows thiols to undergo oxidation, reduction, and substitution reactions. In biological systems, thiols can form disulfide bonds, which are important for the structural stability of proteins .

Comparison with Similar Compounds

Similar Compounds

    1-Decanethiol: Similar structure but lacks the ethyl group at the 5-position.

    2-Ethyldecanethiol: Similar structure but with the ethyl group at the 2-position instead of the 5-position.

    5-Methyldecane-5-thiol: Similar structure but with a methyl group instead of an ethyl group at the 5-position.

Uniqueness

5-Ethyldecane-5-thiol is unique due to the specific positioning of the ethyl group at the 5-position, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness can affect its physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions .

Properties

CAS No.

80867-37-4

Molecular Formula

C12H26S

Molecular Weight

202.40 g/mol

IUPAC Name

5-ethyldecane-5-thiol

InChI

InChI=1S/C12H26S/c1-4-7-9-11-12(13,6-3)10-8-5-2/h13H,4-11H2,1-3H3

InChI Key

ZRHZLIPVCIQJNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)(CCCC)S

Origin of Product

United States

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